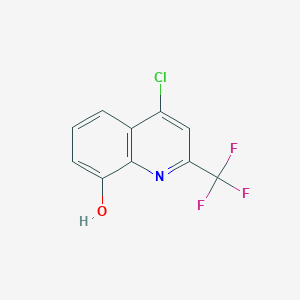
Tert-butyl-5-cyanoisoindolin-2-carboxylat
Übersicht
Beschreibung
Tert-butyl 5-cyanoisoindoline-2-carboxylate is a compound that has been explored in various research contexts due to its potential applications in pharmaceuticals and organic synthesis. The tert-butyl group is a common moiety in organic chemistry, often used to improve the steric properties of molecules, while the cyano group can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate and related compounds often involves multicomponent reactions or sequential bond formations. For instance, tert-butyl nitrite has been used as a N1 synthon in a three-component reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, the synthesis of related compounds such as tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves multi-step processes, including debenzylation and ring hydrogenation .
Molecular Structure Analysis
The molecular structure of tert-butyl 5-cyanoisoindoline-2-carboxylate and similar compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the results were consistent with DFT-optimized structures . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was confirmed via single crystal X-ray diffraction .
Chemical Reactions Analysis
The cyano group in tert-butyl 5-cyanoisoindoline-2-carboxylate can participate in various chemical reactions. For example, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involved an organocatalyzed reaction starting from Boc-tetramic acid and benzylidenemalononitrile . The cyano group can also form supramolecular synthons, as seen in the synthesis of a tert-butyl/cyano substituted (1,2,3,5-dithiadiazolyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 5-cyanoisoindoline-2-carboxylate derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The cyano group's ability to engage in supramolecular interactions can influence the compound's crystalline properties . Additionally, the presence of other functional groups, such as the oxazoline ring in the cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline, can lead to unique reactivity patterns, such as (sp3)C-H bond activation .
Wissenschaftliche Forschungsanwendungen
Synthese von Dihydropyrano[2,3-c]pyrrol-Heterocyclen
Die organokatalysierte Synthese von Tert-butyl-2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrol-6(4H)-carboxylat, hergestellt aus Boc-Tetramsäure und Benzylidenmalonitril, wird offengelegt . Aufgrund der strukturellen Ähnlichkeiten könnte dies eine verwandte Anwendung sein.
4. Einführung in [1,2,4]Triazino[5,6-b]indol- und Indolo[2,3-b]chinoxalinsysteme Die Einführung einer Tert-butylgruppe in [1,2,4]Triazino[5,6-b]indol- und Indolo[2,3-b]chinoxalinsysteme führt zu einer Reihe strukturell neuartiger Verbindungen . Dies könnte eine weitere potenzielle Anwendung von Tert-butyl-5-cyanoisoindolin-2-carboxylat sein.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for Tert-butyl 5-cyanoisoindoline-2-carboxylate.
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . It is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the ADME properties of Tert-butyl 5-cyanoisoindoline-2-carboxylate may be similar.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Tert-butyl 5-cyanoisoindoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit dipeptidyl peptidase 8/9 (DPP8/9), which are enzymes involved in the regulation of immune responses . The interaction between Tert-butyl 5-cyanoisoindoline-2-carboxylate and DPP8/9 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate immune responses and has potential therapeutic applications.
Cellular Effects
Tert-butyl 5-cyanoisoindoline-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP8/9 by Tert-butyl 5-cyanoisoindoline-2-carboxylate can lead to altered cytokine production and immune cell proliferation . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response at the cellular level.
Molecular Mechanism
The molecular mechanism of Tert-butyl 5-cyanoisoindoline-2-carboxylate involves its interaction with specific biomolecules. The compound binds to the active site of DPP8/9, inhibiting its enzymatic activity . This binding interaction is crucial for the compound’s ability to modulate immune responses. Additionally, Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 5-cyanoisoindoline-2-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl 5-cyanoisoindoline-2-carboxylate is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, which can affect its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of Tert-butyl 5-cyanoisoindoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate immune responses by inhibiting DPP8/9 . At higher doses, Tert-butyl 5-cyanoisoindoline-2-carboxylate may cause adverse effects, including toxicity and altered metabolic function. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Tert-butyl 5-cyanoisoindoline-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can be excreted from the body. Understanding the metabolic pathways of Tert-butyl 5-cyanoisoindoline-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Tert-butyl 5-cyanoisoindoline-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, Tert-butyl 5-cyanoisoindoline-2-carboxylate may be transported into cells via specific membrane transporters, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of Tert-butyl 5-cyanoisoindoline-2-carboxylate is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Tert-butyl 5-cyanoisoindoline-2-carboxylate may localize to the cytoplasm or nucleus, where it can interact with target biomolecules and modulate cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSRJYZPJRWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595323 | |
| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263888-56-8 | |
| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

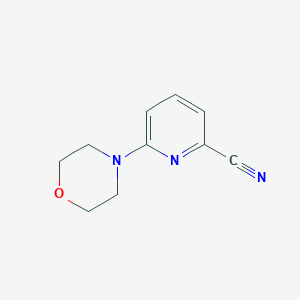
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)
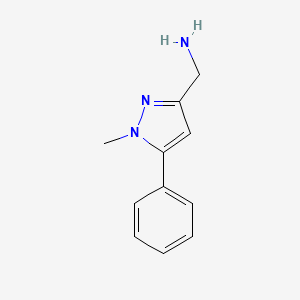
![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
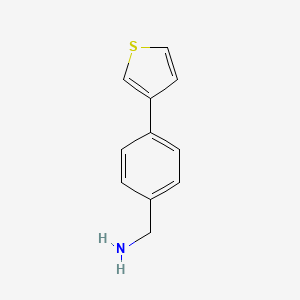
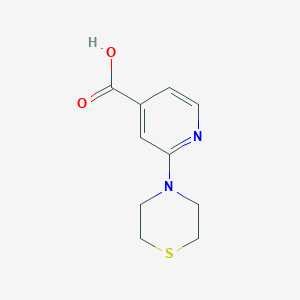
![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)

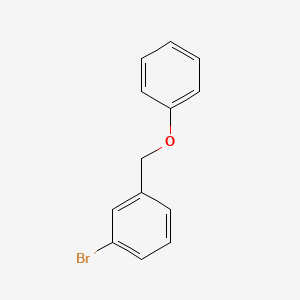

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)
